4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

Descripción general

Descripción

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a compound with the molecular weight of 180.6 . It is a solid powder that should be stored at 2-8°C . The IUPAC name for this compound is 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine .

Molecular Structure Analysis

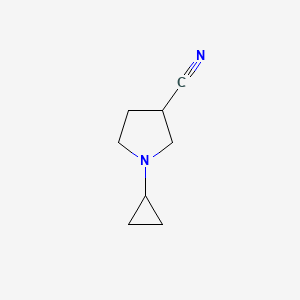

The InChI code for 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is 1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is a solid powder with a molecular weight of 180.6 . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Anticancer Agent

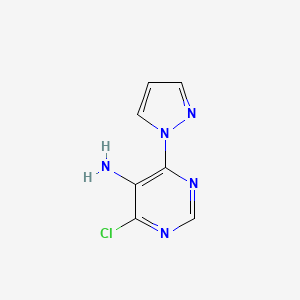

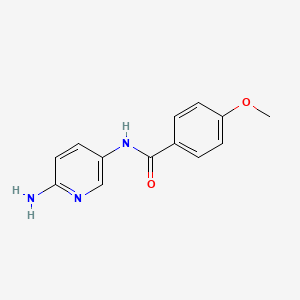

- Summary of the Application : The compound “N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine” has been studied as a potential anticancer agent . It has been specifically investigated for its inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a protein kinase that has been identified as a potential target for new cancer treatments .

- Methods of Application or Experimental Procedures : The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, creating a new series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines . These compounds were then tested for their CDK2 inhibitory activity and antiproliferative activity against a panel of 13 cancer cell lines .

- Results or Outcomes : Among the compounds tested, one (referred to as “15”) was found to be the most potent CDK2 inhibitor, with a Ki value of 0.005 µM . This compound also displayed sub-micromolar antiproliferative activity against the cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM . In ovarian cancer cells, the compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .

Antibacterial Agent

- Summary of the Application : Derivatives of 1,3-diazole, which is structurally similar to pyrazole, have been reported to show various biological activities, including antibacterial activity .

- Methods of Application or Experimental Procedures : The antibacterial activity of these compounds is typically assessed using in vitro assays, such as the disk diffusion method or broth dilution method .

- Results or Outcomes : While specific results for “4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine” are not available, 1,3-diazole derivatives have been reported to show significant antibacterial activity against a variety of bacterial strains .

Antifungal Agent

- Summary of the Application : Pyrazolo[3,4-d]pyrimidines, a class of compounds that includes “4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine”, have been reported to exhibit antifungal activity .

- Methods of Application or Experimental Procedures : The antifungal activity of these compounds is typically assessed using in vitro assays, such as the disk diffusion method or broth dilution method .

- Results or Outcomes : While specific results for “4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine” are not available, pyrazolo[3,4-d]pyrimidines have been reported to show significant antifungal activity against a variety of fungal strains .

Heterocyclic Building Blocks

- Summary of the Application : “4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine” is used as a heterocyclic building block in organic synthesis .

- Methods of Application or Experimental Procedures : This compound can be used in various organic reactions to synthesize more complex molecules .

- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants used .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if it gets in the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4-chloro-6-pyrazol-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-6-5(9)7(11-4-10-6)13-3-1-2-12-13/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWNPMFSFQCQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)

![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)

![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)